An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
This guide provides a comprehensive overview of a robust, proposed synthetic pathway and detailed characterization methods for the novel heterocyclic scaffold, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione. While direct literature on this specific dione is sparse, this document leverages established chemical principles and analogous syntheses to offer a scientifically rigorous approach for researchers, medicinal chemists, and drug development professionals.
Part 1: The Imidazo[1,2-c]quinazoline Scaffold: A Privileged Structure
The Imidazo[1,2-c]quinazoline core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the specific orientation of its nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. This framework is a cornerstone in the development of compounds with a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of dione functionalities at the 2 and 5 positions, as in the target molecule, provides key hydrogen bond donor and acceptor sites, which can significantly enhance binding affinity and selectivity for biological receptors.
Part 2: A Proposed Multi-Step Synthesis
A plausible and efficient synthetic route to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is proposed, commencing with the readily available starting material, anthranilic acid. The strategy hinges on the initial construction of a quinazoline-2,4(1H,3H)-dione ring, which is then chemically modified in a regioselective manner to allow for the subsequent cyclization to form the fused imidazole ring.
Overall Synthetic Pathway
Caption: Proposed synthetic route for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
The synthesis begins with the cyclocondensation of anthranilic acid and urea, a reliable method for forming the quinazoline-2,4(1H,3H)-dione core.
Experimental Protocol:
-
In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and urea (2 equivalents).
-
Heat the mixture to a temperature of 180-190 °C for approximately 1 hour. The mixture will initially melt and subsequently solidify as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature, then add a hot 5% aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to eliminate any insoluble byproducts.
-
While stirring, acidify the filtrate with glacial acetic acid to precipitate the desired product.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain Quinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloroquinazoline
To facilitate subsequent nucleophilic substitution, the dione is converted to the more reactive 2,4-dichloroquinazoline.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, add Quinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylaniline.
-
Gently reflux the mixture for 4-6 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
With extreme caution, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-dichloroquinazoline.
Step 3: Regioselective Hydrolysis to 2-Chloroquinazolin-4(3H)-one
A selective hydrolysis at the more labile C4 position of 2,4-dichloroquinazoline affords the key intermediate, 2-chloroquinazolin-4(3H)-one.[1]
Experimental Protocol:
-
Prepare a suspension of 2,4-dichloroquinazoline (1 equivalent) in a 2% aqueous solution of sodium hydroxide.[1]
-
Stir the suspension at ambient temperature for 3 hours.[1]
-
Dilute the reaction mixture with water and filter to remove any unreacted starting material.[1]
-
Neutralize the filtrate with dilute acetic acid, which will precipitate the product.[1]
-
Isolate the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain purified 2-chloroquinazolin-4(3H)-one.[1]
Step 4: N-Alkylation with Glycine Ethyl Ester
The crucial C-N bond formation is achieved by reacting the 2-chloro intermediate with glycine ethyl ester, where the amino group displaces the chloride at the C2 position.
Experimental Protocol:
-
Dissolve 2-chloroquinazolin-4(3H)-one (1 equivalent) in an appropriate solvent like ethanol or dimethylformamide (DMF).
-
To this solution, add glycine ethyl ester hydrochloride (1.2 equivalents) and a suitable base such as triethylamine or potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
Reflux the mixture for 8-12 hours, tracking the disappearance of the starting material by TLC.
-
Upon completion, allow the mixture to cool and pour it into a beaker of cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain pure ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetate.
Step 5: Intramolecular Cyclization to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
The final step involves an intramolecular cyclization of the N-alkylated product to construct the fused imidazole ring.
Experimental Protocol:
-
Thermal Cyclization: Heat the ethyl 2-((4-oxo-3,4-dihydroquinazolin-2-yl)amino)acetate under neat conditions or in a high-boiling point solvent (e.g., diphenyl ether) to facilitate the cyclization and elimination of ethanol.
-
Catalytic Cyclization (Alternative): Alternatively, reflux the ester in the presence of a catalyst such as polyphosphoric acid or a strong base like sodium ethoxide in ethanol.
-
Once the reaction is complete, cool the mixture and triturate with a non-polar solvent like diethyl ether or ethyl acetate to induce precipitation.
-
Collect the solid product by filtration, wash with the solvent, and dry thoroughly to yield the final compound, Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione.
Part 3: Comprehensive Characterization
To confirm the identity and purity of the synthesized Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a suite of analytical techniques should be employed.
Analytical Workflow
Caption: A standard workflow for the structural elucidation and purity confirmation of the target compound.
Predicted Spectroscopic Data
| Analytical Technique | Predicted Observations |
| ¹H NMR | Protons on the aromatic ring of the quinazoline moiety are expected to appear as multiplets between δ 7.0-8.5 ppm. The methylene protons (CH₂) of the imidazole ring should present as a singlet around δ 4.0-4.5 ppm. The two NH protons will likely be observed as broad singlets at a downfield chemical shift, potentially greater than δ 10 ppm, and their signals may exchange with D₂O. |
| ¹³C NMR | The two carbonyl carbons (C=O) are expected to resonate in the δ 160-180 ppm region. The carbons of the aromatic ring will appear in the δ 110-150 ppm range. The methylene carbon of the imidazole ring is anticipated to have a chemical shift of around δ 40-50 ppm. |
| Infrared (IR) Spectroscopy | A broad absorption band in the 3200-3400 cm⁻¹ region corresponding to N-H stretching vibrations. Strong, sharp absorption peaks between 1650-1750 cm⁻¹ due to the C=O stretching of the dione functionality. Absorptions in the 1500-1650 cm⁻¹ range are expected for C=N and aromatic C=C stretching vibrations. |
| High-Resolution Mass Spectrometry (HRMS) | The HRMS spectrum should exhibit the molecular ion peak corresponding to the exact mass of the molecular formula C₁₀H₇N₃O₂ (Expected m/z: 201.0538), which will confirm the elemental composition of the synthesized molecule. |
Part 4: Future Directions and Potential Applications
The successful synthesis of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione opens up avenues for the creation of diverse chemical libraries. The nitrogen atoms and the aromatic ring of this scaffold are amenable to further functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Given the established biological activities of related quinazoline-containing compounds, this novel dione derivative and its future analogues hold promise as:
-
Scaffolds for Anticancer Drug Discovery: The dione functionality may enhance interactions with the ATP-binding sites of various kinases, a common target in oncology.
-
Novel Antimicrobial Agents: The unique heterocyclic structure could be exploited to inhibit essential enzymes in bacteria and fungi, addressing the growing challenge of antimicrobial resistance.
-
Probes for CNS-Related Targets: The rigid conformation of the scaffold is ideal for designing selective ligands for receptors and enzymes within the central nervous system.
This technical guide provides a solid foundation for the synthesis and exploration of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione, a promising new scaffold for chemical and pharmaceutical research.
References
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)
-
Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Publishing. [Link]
-
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL not available)
-
2-Amino-1-methyl-1H-imidazole-4,5-dione: Synthesis and the Dimroth Type Rearrangement to Creatone (2-Methyl-amino-1H-imidazole-4,5-dione). Oxford Academic. [Link]
-
Synthesis and the Dimroth Type Rearrangement to Creatone (2-Methyl-amino-1H-imidazole-4,5-dione). Semantic Scholar. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL not available)
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. [Link]
-
The Novel [4,5-e][2][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. NIH. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]
- Synthesis and Characterization of Some New Aminoimidazoles. (URL not available)
-
The reaction mechanism to produce compound 13. ResearchGate. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
2-Chloroquinazolin-4(3H)-one. PMC. [Link]
-
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]
Sources
- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
![Chemical Structure of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with atom numbering](https://i.imgur.com/8f8Xqg4.png)
